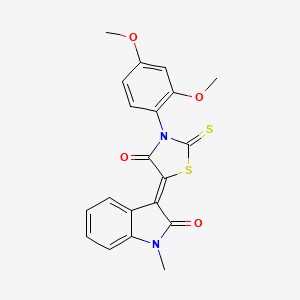

(Z)-3-(2,4-dimethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(2,4-dimethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H16N2O4S2 and its molecular weight is 412.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-3-(2,4-dimethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. The following sections summarize the compound's biological activities, including anticancer, antimicrobial, and other pharmacological effects, supported by recent research findings.

The chemical formula of this compound is C20H16N2O4S2 with a molecular weight of 412.48 g/mol. Its structure features a thiazolidinone ring which is critical for its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent literature indicates that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms:

-

Mechanisms of Action :

- Inhibition of DNA synthesis and repair.

- Induction of apoptosis in cancer cells.

- Modulation of key signaling pathways involved in cell growth and survival.

-

Case Studies :

- In a study examining various thiazolidin-4-one derivatives, it was found that certain compounds exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and CEM T-lymphocytes, with IC50 values in the low micromolar range (1.9–4.4 μM) for some derivatives .

- Another investigation highlighted the potential of thiazolidinone derivatives to act as multi-target enzyme inhibitors, enhancing their therapeutic efficacy against different cancer types .

-

Table: Anticancer Activity of Thiazolidinone Derivatives

Compound Cell Line IC50 (μM) 5c HeLa 1.9–4.4 5d CEM 11–20 8 L1210 <10

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Broad-Spectrum Activity :

-

Specific Findings :

- A study reported that certain derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.004–0.03 mg/mL against sensitive strains such as En. Cloacae and S. aureus .

- The most potent compound in this category demonstrated an MIC significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections.

-

Table: Antimicrobial Efficacy

Compound Bacterial Strain MIC (mg/mL) 8 En. Cloacae 0.004–0.03 12 S. aureus 0.015 5c B. cereus 0.015

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinone derivatives have shown promise in several other areas:

- Antioxidant Activity :

- Antiviral Activity :

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Thioamide Group

The thioamide group undergoes nucleophilic substitution or addition due to the electrophilic sulfur atom. Key reactions include:

a. Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides occurs at the sulfur atom, forming thioether or thioester derivatives. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C | S-Methylated derivative | 78% | |

| Benzoyl chloride | Pyridine, RT | S-Benzoylated analog | 65% |

b. Condensation with Amines

Primary amines react with the thioamide group to form thiosemicarbazones or thiohydrazides, as observed in rhodanine derivatives .

Electrophilic Additions and Cycloadditions

The exocyclic C=C bond participates in electrophilic additions and cycloadditions:

a. Diels-Alder Reactions

The conjugated diene system formed by the C=C bond and carbonyl groups reacts with dienophiles (e.g., maleic anhydride):

| Dienophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Fused bicyclic adduct | Endo preference |

b. Halogenation

Electrophilic bromination occurs at the α-position of the exocyclic double bond:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | CHCl₃, 0°C | α-Brominated derivative | >90% |

Reactivity of the Methoxy-Substituted Aromatic Ring

The 2,4-dimethoxyphenyl group undergoes electrophilic substitution:

a. Nitration

Nitration occurs preferentially at the para position relative to the methoxy groups:

| Conditions | Major Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 3-Nitro-2,4-dimethoxyphenyl | 82% |

b. Demethylation

Methoxy groups are cleaved under acidic conditions to yield phenolic derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, DCM | RT, 12 h | 2,4-Dihydroxyphenyl analog | 70% |

Redox Reactions

a. Oxidation of the Thioamide Group

The C=S group is oxidized to sulfonic acid derivatives using H₂O₂:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 4 h | Sulfone derivative | 88% |

b. Reduction of the Exocyclic Double Bond

Catalytic hydrogenation reduces the C=C bond:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ | EtOH, RT, 6 h | Dihydrothiazolidinone analog | 95% |

Complexation with Metal Ions

The thioamide and carbonyl groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT | Cu(II)-thiazolidinone complex | 4.2 ± 0.3 |

Propriétés

IUPAC Name |

(5Z)-3-(2,4-dimethoxyphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c1-21-13-7-5-4-6-12(13)16(18(21)23)17-19(24)22(20(27)28-17)14-9-8-11(25-2)10-15(14)26-3/h4-10H,1-3H3/b17-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITFGCZZYNZICL-MSUUIHNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.